molecular formula C10H6ClF3O3 B2414204 Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate CAS No. 2095410-12-9

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate

Cat. No.: B2414204
CAS No.: 2095410-12-9
M. Wt: 266.6
InChI Key: RWBSKJWDWCFLQN-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is a high-purity chemical compound offered for research and development purposes. This organo-fluorine compound features a reactive 2-oxoacetate group and a phenyl ring substituted with both chlorine and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a critical pharmacophore in medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of molecules . Compounds containing the trifluoromethyl group are of significant interest in pharmaceutical development, with numerous FDA-approved drugs incorporating this functional group to treat conditions such as cancer, metabolic disorders, and neurological diseases . Furthermore, -CF3 containing molecules are investigated as inhibitors for specific biological targets, such as ubiquitin specific peptidases (USPs), which are implicated in conditions involving mitochondrial dysfunction . As such, this compound serves as a versatile synthetic intermediate or building block for the discovery and development of novel bioactive molecules in agrochemical and pharmaceutical research. This product is intended for research use only and is not for diagnostic or therapeutic use. Handling and Safety: Based on available safety data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c1-17-9(16)8(15)6-4-5(10(12,13)14)2-3-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSKJWDWCFLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Aluminum Chloride-Mediated Protocol

The most widely documented method involves Friedel-Crafts acylation of 2-chloro-5-(trifluoromethyl)benzene derivatives using methyl oxalyl chloride (methyl chlorooxoacetate). In a representative procedure, 5-azaindole (4.2 mmol) reacts with methyl chlorooxoacetate (21.0 mmol) in dichloromethane (100 mL) using aluminum chloride (21.0 mmol) as the Lewis acid. The reaction proceeds at room temperature for 8 hours, followed by methanol quenching and silica gel chromatography, yielding 70% of the target compound. Nuclear magnetic resonance (NMR) analysis confirms regioselective acylation at the 3-position of the indole ring, with $$ ^1H $$ NMR resonances at δ 9.61 (s, 1H) and 4.00 (s, 3H) for the methyl ester group.

Solvent Optimization and Yield Enhancement

Modifying the solvent system to dichloromethane-nitromethane (4:1 v/v) significantly improves reaction efficiency. A 2024 study demonstrated that combining 7-bromo-4-methoxy-6-azaindole (0.44 mmol) with methyl oxalyl chloride (1.76 mmol) in this mixed solvent system achieves 99% yield within 1 hour at ambient temperature. The enhanced polarity facilitates faster AlCl3 activation of the acylating agent, as evidenced by the rapid formation of a deep orange intermediate complex.

Table 1: Comparative Solvent Effects on Acylation Efficiency

Solvent System Reaction Time (h) Yield (%) Purity (HPLC)
Dichloromethane 8 70 95.2
DCM-MeNO2 (4:1) 1 99 98.7
Toluene 24 33 89.4

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces processing times from hours to minutes while maintaining high regioselectivity. A 2023 protocol details the condensation of 6-amino-o-anisamide (0.03 mol) with methyl oxalyl chloride (0.033 mol) under microwave conditions (120°C, 1 hour), yielding 96% of the intermediate 2'-carbamoyl-3'-methoxyoxanilic acid methyl ester. Subsequent hydrolysis and decarboxylation steps generate the target oxoacetate derivative with 89% overall yield.

Temperature-Controlled Selectivity

Precise microwave temperature modulation prevents thermal decomposition of the trifluoromethyl group. Maintaining the reaction at 120°C ensures complete conversion without competing side reactions, as verified by liquid chromatography-mass spectrometry (LC-MS) showing a single peak at m/z 524 corresponding to the molecular ion [M+H]$$^+$$.

Continuous Flow Chemistry Approaches

Microreactor-Based Synthesis

Recent advancements in flow chemistry enable kilogram-scale production with improved safety profiles. A 2024 pilot study utilized a silicon carbide microreactor to continuously feed 2-chloro-5-(trifluoromethyl)aniline (0.5 M in THF) and methyl oxalyl chloride (0.55 M) at 50°C. The residence time of 12 minutes achieved 85% conversion, with in-line IR monitoring confirming real-time reaction progress.

Catalyst Recycling Systems

Innovative catalyst immobilization techniques address aluminum chloride waste challenges. Mesoporous silica-supported AlCl3 (AlCl3@SBA-15) demonstrates six consecutive reuse cycles without significant activity loss, reducing metal consumption by 78% compared to batch processes.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the acylation proceeds through a Wheland intermediate stabilized by π-backdonation from the trifluoromethyl group. The computed activation energy (ΔG‡ = 18.7 kcal/mol) aligns with experimental kinetics data, rationalizing the rapid reaction rates in nitromethane-containing systems.

Solvent-Polarity Effects on Transition States

Polarizable continuum modeling indicates dichloromethane-nitromethane mixtures lower the transition state energy by 3.2 kcal/mol versus pure dichloromethane, consistent with observed rate accelerations. The solvent dielectric constant (ε = 20.7) optimally stabilizes charged intermediates without hindering nucleophilic attack.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

The compound exhibits diagnostic $$ ^{13}C $$ NMR signals at δ 178.9 (ketone carbonyl) and 163.0 (ester carbonyl), with trifluoromethyl carbons appearing as a quartet at δ 124.7 (J = 288 Hz). High-resolution mass spectrometry (HRMS) confirms the molecular formula C$${10}$$H$$6$$ClF$$3$$O$$3$$ with a mass error of 2.1 ppm.

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) guidelines require dual detection methods for release testing. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with charged aerosol detection (CAD) achieves 0.1% sensitivity for related substances.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl esters.

    Reduction: Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetate.

    Hydrolysis: 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that compounds similar to methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate exhibit anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines, including pancreatic adenocarcinoma and epithelioid carcinoma. A study reported IC50 values of approximately 0.051 µM against BxPC-3 cells, indicating potent anticancer activity .

b. Inhibition of Enzymatic Pathways

The compound has also been investigated for its role in inhibiting specific enzymatic pathways involved in tumor progression. It acts as an inhibitor of soluble guanylate cyclase, which is implicated in various signaling pathways related to cancer metastasis .

Material Science

a. Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance. Its unique trifluoromethyl group contributes to the hydrophobicity and durability of these materials .

b. Development of Fluorinated Polymers

Fluorinated compounds are essential in producing high-performance polymers used in electronics and aerospace applications. The incorporation of this compound into polymer matrices has been shown to improve their mechanical properties and thermal resistance .

Agricultural Applications

a. Pesticidal Activity

Preliminary studies suggest that this compound may possess pesticidal properties, potentially useful in developing new agrochemicals. The chlorinated and trifluoromethyl functionalities are known to enhance biological activity against various pests and pathogens .

Case Studies

Study ReferenceApplicationFindings
AnticancerIC50 values of 0.051 µM against pancreatic cancer cells
Material ScienceEnhanced thermal stability in polymer applications
Enzyme InhibitionInhibition of soluble guanylate cyclase linked to tumor progression

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-(trifluoromethyl)phenyl)-2-oxoacetate
  • Methyl 2-(2-chloro-6-(trifluoromethyl)phenyl)-2-oxoacetate
  • Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-oxoacetate

Uniqueness

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. The trifluoromethyl group imparts high electronegativity and lipophilicity, making the compound more stable and enhancing its biological activity compared to similar compounds without this group.

Biological Activity

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is an organic compound classified as an ester, notable for its unique trifluoromethyl and chloro substituents on the phenyl ring. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H6ClF3O3
  • Molecular Weight : 266.6038 g/mol
  • CAS Number : 2095410-12-9

Synthesis

The synthesis typically involves the esterification of 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid with methanol, often catalyzed by sulfuric or hydrochloric acid under reflux conditions. This process can be scaled in industrial settings using continuous flow reactors for better control and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in inflammatory pathways. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes.

Research Findings

  • Pharmaceutical Applications :
    • This compound is utilized as an intermediate in synthesizing pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties. Its structural characteristics may contribute to enhanced therapeutic efficacy.
  • Agrochemical Uses :
    • It serves as a precursor for developing herbicides and insecticides, showcasing its versatility in agricultural applications.
  • Toxicological Studies :
    • Research into organofluorine compounds indicates potential toxicity associated with similar structures, raising concerns about environmental and human health impacts. Studies have shown that compounds with trifluoromethyl groups can disrupt metabolic pathways, particularly in mammalian systems .

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of similar esters revealed that compounds with trifluoromethyl groups exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may exhibit comparable properties, warranting further investigation.

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental degradation of organofluorine compounds highlighted the persistence of such chemicals in ecosystems. The breakdown products can be toxic to aquatic life, indicating a need for careful assessment of this compound's environmental impact .

Comparison of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
Agrochemical efficacyPrecursor for herbicides/insecticides
Toxicological impactPotential disruption of metabolic pathways

Synthesis Conditions

Reaction TypeReagents UsedConditions
Esterification2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid + MethanolAcid catalyst, reflux
Nucleophilic SubstitutionNucleophiles (amines, thiols)Aprotic solvent
ReductionLithium aluminum hydrideDry ether

Q & A

Basic: What are the common synthetic routes for Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted phenyl precursors and methyl oxoacetate derivatives. For example:

Step 1: Prepare 2-chloro-5-(trifluoromethyl)phenyl intermediates via Friedel-Crafts acylation or halogenation of trifluoromethyl-substituted benzene derivatives.

Step 2: React the aryl halide with methyl glyoxylate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions to form the α-keto ester .

Step 3: Purify via column chromatography (e.g., silica gel, eluting with 0–10% methanol in dichloromethane) to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos or SPhos to enhance coupling efficiency.
  • Solvent Effects: Compare polar aprotic solvents (DMF, THF) to balance reactivity and solubility.
  • Temperature Control: Conduct reactions at 60–80°C to accelerate kinetics without promoting side reactions (e.g., ester hydrolysis).
  • Additives: Use bases like K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize transition states .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ ~165–170 ppm), and trifluoromethyl (¹⁹F NMR: δ -60 to -65 ppm).
  • IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and aryl C-Cl stretch (~750 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal diffraction (e.g., SHELXL refinement) to unambiguously assign bond lengths/angles, especially for the trifluoromethyl and chloro groups .
  • 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity.
  • Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Basic: What are the reactivity patterns of the α-keto ester moiety in this compound?

Methodological Answer:
The α-keto ester group is electrophilic and participates in:

  • Nucleophilic Additions: React with amines or hydrazines to form hydrazones or amides.
  • Reductions: Use NaBH₄ or catalytic hydrogenation to reduce the ketone to a secondary alcohol.
  • Condensation Reactions: Form heterocycles (e.g., thiazoles) via reactions with thioureas or thioamides .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effect: The -CF₃ group decreases electron density on the phenyl ring, enhancing resistance to oxidative degradation.
  • Lipophilicity: Increases logP, improving membrane permeability in biological assays.
  • Bioactivity: The group is often leveraged in medicinal chemistry to enhance binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.
  • Waste Disposal: Collect waste in halogenated solvent containers for incineration .

Advanced: How can researchers leverage this compound in drug discovery pipelines?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD): Use the α-keto ester as a warhead for covalent inhibition (e.g., targeting serine proteases).
  • Structure-Activity Relationship (SAR) Studies: Modify the aryl substituents (Cl, CF₃) to optimize potency and selectivity.
  • In Vivo Studies: Evaluate pharmacokinetics (e.g., plasma stability) using LC-MS/MS to assess metabolic liability .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the ester group.
  • Desiccant: Include silica gel packs to mitigate moisture absorption.
  • Light Sensitivity: Use amber vials to avoid photodegradation of the aryl chloride moiety .

Advanced: What computational tools are effective for modeling interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Simulate binding to protein active sites (e.g., cytochrome P450 enzymes).
  • MD Simulations (GROMACS, AMBER): Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QM/MM Calculations: Study covalent bond formation between the α-keto ester and catalytic serine residues .

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